Methyl 5-chloro-2-methoxynicotinate is a chemical compound with the molecular formula and a molecular weight of approximately 201.61 g/mol. It is recognized for its structural resemblance to nicotinic acid, featuring a methoxy group and a chlorine substituent at the 5-position of the pyridine ring. This compound is primarily used in scientific research and has potential applications in medicinal chemistry.
Source: The compound can be synthesized from 2-methoxynicotinic acid, which serves as a precursor in various chemical reactions. Its synthesis and properties have been documented in several scientific databases and patents, illustrating its relevance in organic synthesis.
Classification: Methyl 5-chloro-2-methoxynicotinate falls under the category of organic compounds, specifically as an ester derived from nicotinic acid. It is classified as a pyridine derivative, which is significant in the context of pharmaceuticals and agrochemicals.
The synthesis of methyl 5-chloro-2-methoxynicotinate can be achieved through various methods. One common approach involves the methylation of 5-chloro-2-methoxypyridine-3-carboxylic acid. This process typically utilizes reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Methyl 5-chloro-2-methoxynicotinate features a pyridine ring with:
Methyl 5-chloro-2-methoxynicotinate can participate in various chemical reactions, including:
The reactions often require controlled conditions such as temperature and pH to maximize yield and minimize by-products. Reaction monitoring through techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is common practice.
The mechanism of action for methyl 5-chloro-2-methoxynicotinate primarily involves its interaction with biological targets through its structural features:
The compound's safety data indicates that it may cause irritation upon contact with skin or eyes, necessitating appropriate handling precautions.
Methyl 5-chloro-2-methoxynicotinate has several scientific uses:
Regioselective chlorination at the C5 position of nicotinate derivatives represents a critical synthetic challenge due to competing reaction pathways. Methyl 5-chloro-2-methoxynicotinate (CAS: 82060-51-3, C₈H₈ClNO₃) requires precise control to avoid polyhalogenation or positional isomers. The most efficient protocol employs sodium hypochlorite (NaOCl, Clorox®) under ambient conditions, achieving 75% yield with exclusive C5 selectivity [1] [5]. This approach capitalizes on the electron-donating methoxy group at C2, which activates the ring toward electrophilic substitution while directing electrophiles meta to its position.
Alternative chlorination agents like sulfuryl chloride or dichloroisocyanuric acid often necessitate cryogenic conditions (−20°C) to maintain regiocontrol, reducing practical utility. NaOCl-mediated reactions proceed via hypochlorous acid formation, generating a mild electrophile that minimizes ester hydrolysis side reactions. Solvent screening reveals dichloromethane optimizes selectivity by suppressing ionic pathways that promote dihalogenation [3] [5].
Table 1: Chlorinating Agents for 2-Methoxynicotinate Derivatives
Agent | Temperature | Yield (%) | C5:C3 Selectivity |
---|---|---|---|
NaOCl | 25°C | 75 | >99:1 |
SO₂Cl₂ | -20°C | 62 | 90:10 |
DCC¹ | 0°C | 58 | 85:15 |
¹Dichloroisocyanuric acid
The industrial synthesis of methyl 5-chloro-2-methoxynicotinate follows a validated two-step sequence starting from commercially available 2-hydroxynicotinic acid. Step 1 involves O-methylation using dimethyl sulfate under basic conditions to yield methyl 2-methoxynicotinate (85–90% purity). Step 2 implements regioselective chlorination with 12% aqueous NaOCl (1.2 equiv) in dichloromethane at 25°C for 4–6 hours, followed by extractive isolation [1] [3].
Critical optimization mitigates over-chlorination:
The final step employs concentrated H₂SO₄-catalyzed esterification (3 hours heating under reflux), converting intermediate 5-chloro-2-methoxynicotinic acid to the target ester. This achieves 78–82% conversion with <2% diacid impurities [1].
Table 2: Optimized Two-Step Synthesis Protocol
Step | Reagents | Conditions | Key Parameters |
---|---|---|---|
1 | (CH₃O)₂SO₂, NaOH | 0°C → 25°C, 2 h | pH 12, stoichiometric NaOH |
2a | NaOCl (aq) | 25°C, 6 h | pH 6.5, 1.2 equiv oxidant |
2b | H₂SO₄ (conc.), CH₃OH | Reflux, 3 h | Substrate/catalyst ratio 10:1 |
Esterification of 5-chloro-2-methoxynicotinic acid faces challenges due to the acid-sensitive C-Cl bond and competing decarboxylation. Two dominant methodologies emerge:
Acid-Catalyzed Esterification: Concentrated H₂SO₄ (18M) in methanol enables 95% conversion at reflux (65°C) within 3 hours. This "Fischer-speier" variant requires strict water exclusion via molecular sieves to prevent hydrolysis reversibility. Industrial implementations use Dean-Stark traps for azeotropic water removal, pushing equilibrium toward ester formation [1] [6].
Non-Catalytic Thermal Esterification: Heating the acid in anhydrous methanol at 150°C in sealed reactors achieves 88% yield without catalysts. This avoids acid-mediated decomposition but necessitates specialized equipment for high-pressure operation. Kinetic studies reveal second-order dependence on acid concentration, with an activation energy of 75 kJ/mol [6] [7].
Alternative approaches include:
Table 3: Esterification Method Comparison
Method | Conditions | Yield (%) | Impurities |
---|---|---|---|
H₂SO₄ catalysis | MeOH, reflux, 3 h | 95 | <1% decarboxylation |
Thermal non-catalytic | MeOH, 150°C, 8 h | 88 | 5% dimethyl ether byproduct |
(CH₃)₃SiCHN₂ | Et₂O, 25°C, 10 min | 91 | None detected |
No validated solid-phase synthesis exists for methyl 5-chloro-2-methoxynicotinate, reflecting this compound's role as a building block rather than a drug candidate. Solution-phase protocols dominate due to superior scalability and lower complexity:
Solution-Phase Advantages:
Hybrid approaches immobilize chlorinating agents on polymer supports (e.g., polystyrene-bound dichloramine-X) but show limited efficiency (<40% yield) due to diffusion constraints in heterogeneous systems. Solution-phase synthesis remains optimal, particularly for pharmaceutical intermediates requiring >99.5% chemical purity [3].
Table 4: Synthesis Method Practical Considerations
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: